

A Comparative Guide to the X-ray Crystallography of Fluorinated Pyrazine Derivatives

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Compound of Interest

Compound Name: **3,6-Difluoropyrazine-2-carbonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of pyrazine, focusing on fluorinated compounds. While the specific crystal structure of **3,6-Difluoropyrazine-2-carbonitrile** is not publicly available, this document presents a detailed examination of two polymorphs of the closely related and pharmaceutically significant compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir). Additionally, data for 5-chloropyrazine-2-carbonitrile is included to offer a broader context for understanding the impact of substituent changes on the crystal packing of pyrazine-based molecules.

Data Presentation: Crystallographic and Selected Geometric Parameters

The following tables summarize the key crystallographic data and selected bond lengths and angles for the orthorhombic and tetragonal polymorphs of Favipiravir. This allows for a direct comparison of their solid-state structures.

Table 1: Crystallographic Data

Parameter	Favipiravir (Orthorhombic) [1]	Favipiravir (Tetragonal)[2]
CCDC Number	969968	2047143[2]
Chemical Formula	<chem>C5H4FN3O2</chem>	<chem>C5H4FN3O2</chem>
Formula Weight	157.11	157.11
Crystal System	Orthorhombic	Tetragonal
Space Group	Pna2 ₁ [1]	P4 ₂ /n[2]
a (Å)	9.1106(0)	9.2805(7)[2]
b (Å)	14.7619(0)	9.2805(7)[2]
c (Å)	4.6910(0)	14.6491(13)[2]
α (°)	90	90
β (°)	90	90
γ (°)	90	90
Volume (Å ³)	631.53	1261.7(2)[2]
Z	4	8[2]
Temperature (K)	296	298[2]
R-factor (%)	-	1.48 (R _{Bragg})[2]

Table 2: Selected Bond Lengths and Angles for Favipiravir Polymorphs

Feature	Orthorhombic Polymorph[1]
Bond Lengths (Å)	
C2-C3	1.455
C3-N4	1.341
N4-C5	1.319
C5-C6	1.393
C6-N1	1.328
N1-C2	1.348
C2-C7(O1, N2)	1.498
C6-F1	1.348
C3-O2	1.315
**Bond Angles (°) **	
N1-C2-C3	119.3
C2-C3-N4	118.8
C3-N4-C5	119.5
N4-C5-C6	123.0
C5-C6-N1	119.9
C6-N1-C2	119.5

Note: Detailed bond lengths and angles for the tetragonal polymorph were not explicitly available in the searched resources.

Experimental Protocols

Detailed methodologies for the synthesis and single-crystal X-ray analysis of the compared compounds are crucial for reproducibility and for the design of new experiments.

Synthesis and Crystallization of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)

Synthesis: A four-step synthesis is reported for Favipiravir, commencing with 3-hydroxypyrazine-2-carboxylic acid. The key steps involve amidation, nitration, reduction, and finally fluorination, with a total reported yield of approximately 8%.[\[3\]](#)

Crystallization of the Orthorhombic Polymorph: Single crystals of the orthorhombic form were grown by slow evaporation of a solution of Favipiravir in acetone at room temperature.[\[1\]](#)

Crystallization of the Tetragonal Polymorph: The tetragonal polymorph of Favipiravir was obtained by recrystallization of the orthorhombic form from ethyl acetate.[\[2\]](#)[\[4\]](#)

Synthesis of 5-chloropyrazine-2-carbonitrile

While a crystal structure for direct comparison is not available, a common synthetic route involves the reaction of pyrazine-2-carboxamide with a chlorinating agent, followed by dehydration to yield the carbonitrile.

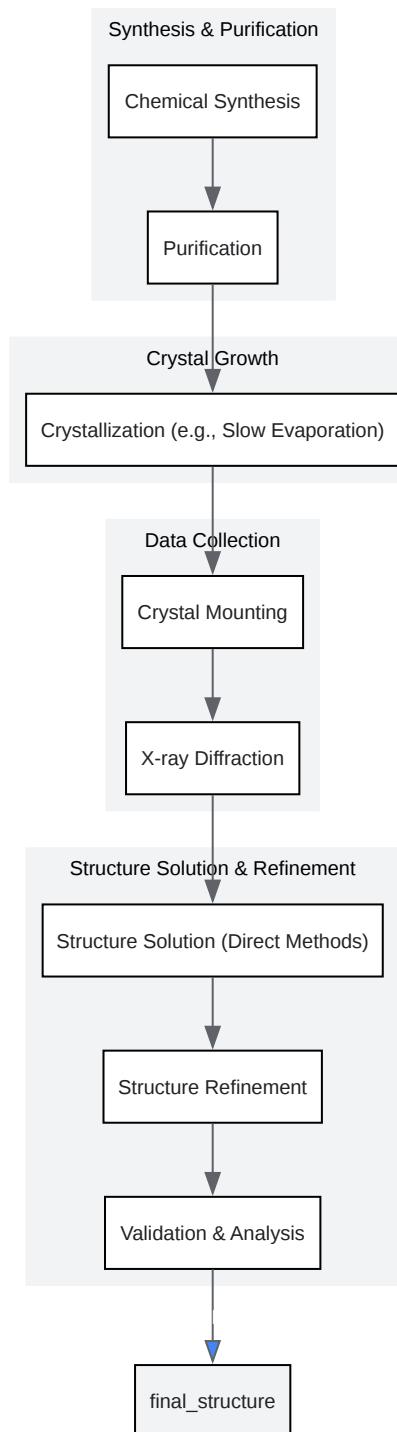
Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of the analyte is mounted on a diffractometer. For the orthorhombic polymorph of Favipiravir, data was collected on a Bruker SMART APEX II CCD area detector diffractometer with graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) at 296 K. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 .

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the X-ray crystallography of small molecules.

Experimental Workflow for X-ray Crystallography

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